molecular formula C43H52N4O5 B211611 Conodurine CAS No. 2665-57-8

Conodurine

Cat. No. B211611
CAS RN: 2665-57-8
M. Wt: 704.9 g/mol
InChI Key: QJHYXWBJZHUJGS-ZNLRHDTNSA-N
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Description

Conodurine is a monoterpenoid indole alkaloid . It is isolated from the natural Tabernaemontana corymbosa . It has been identified as an acetylcholinesterase inhibitor and butyrylcholinesterase inhibitor .


Molecular Structure Analysis

The molecular structure of Conodurine is complex. Its IUPAC name is methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate . The molecular formula is C43H52N4O5 .


Physical And Chemical Properties Analysis

Conodurine has a molar mass of 704.912 g·mol−1 . Other physical and chemical properties specific to Conodurine are not explicitly mentioned in the available resources.

Scientific Research Applications

  • Anticancer Potential : Conodurine, along with other indole alkaloids like conoduramine, coronaridine, gabunine, and vobasine, was isolated from the roots of Tabernaemontana holstii. These compounds, particularly gabunine and 19-(2-oxopropyl)conodurine, demonstrated significant inhibitory activity against P-388 cell culture, indicating potential anticancer properties (Kingston, Li, & Ionescu, 1977).

  • Isolation from Various Plant Species : Conodurine has been isolated from different plant species. For example, research on Conopharyngia durissima STAPF led to the isolation of conodurine and conoduramine, among other alkaloids. This study also described a method for the decarbomethoxylation of ester bases of the voacangine type to substances of the ibogaine type (Renner, Prins, & Stoll, 1959).

  • Derivatives from Tabernaemontana corymbosa : In a study focusing on Tabernaemontana corymbosa, researchers obtained four bisindole alkaloids, including 19'(S)-hydroxyconodurine and 19'(S)-hydroxyconoduramine, alongside conodurine and ervahanine A. The structures of these new alkaloids were determined using NMR and MS analysis (Kam & Sim, 2003).

Mechanism of Action

Conodurine is known to act as an acetylcholinesterase inhibitor and butyrylcholinesterase inhibitor . This suggests that it may interfere with the breakdown of acetylcholine, a key neurotransmitter, thereby increasing the levels of this neurotransmitter in the body.

properties

IUPAC Name

methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H52N4O5/c1-7-24-17-23-20-43(42(49)52-6)39-28(15-16-47(21-23)40(24)43)27-13-14-34(50-4)36(38(27)45-39)31-18-29-25(8-2)22-46(3)33(35(29)41(48)51-5)19-30-26-11-9-10-12-32(26)44-37(30)31/h8-14,23-24,29,31,33,35,40,44-45H,7,15-22H2,1-6H3/b25-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHYXWBJZHUJGS-ZNLRHDTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC\7C(C(CC8=C6NC9=CC=CC=C89)N(C/C7=C\C)C)C(=O)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H52N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420416
Record name Conodurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conodurine B640243K102

CAS RN

2665-57-8
Record name CONODURINE B640243K102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Conodurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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